Cholinesterase Inhibition Potency: Benchmarking the 3-Bromophenyl-Thiazole Core Against Positional Isomers
The 3-bromophenyl-thiazol-2-amine core—the direct structural precursor to the target compound—demonstrated the strongest butyrylcholinesterase (BuChE) inhibition among all phenylthiazole fragments tested, with an IC₅₀ of 3.54 µM. Critically, 3-substituted phenylthiazoles produced superior BuChE inhibition compared to 4-substituted counterparts in the same assay panel [1]. The target compound retains this 3-bromophenyl pharmacophore but introduces a 2-methoxyethyl side chain via a methylene linker, which is predicted to further modulate potency and selectivity through altered hydrogen-bonding interactions with the enzyme active site .
| Evidence Dimension | In vitro BuChE inhibition potency |
|---|---|
| Target Compound Data | No direct IC₅₀ data yet available for the full target compound; core 3-bromophenyl-thiazol-2-amine fragment IC₅₀ = 3.54 µM [1] |
| Comparator Or Baseline | 4-substituted phenylthiazole isomers (BuChE IC₅₀ consistently weaker than 3-substituted analogs in the same study) [1] |
| Quantified Difference | 3-substituted phenylthiazoles > 4-substituted counterparts; quantitative fold-difference not explicitly reported but directionality confirmed [1] |
| Conditions | In vitro BuChE inhibition assay; coumarin-phenylthiazole conjugate study (Mishra et al., 2019) [1] |
Why This Matters
For Alzheimer's disease or cholinergic signaling research, selecting the correct phenyl ring substitution pattern (3-bromo vs. 4-bromo or other regioisomers) directly determines whether meaningful BuChE inhibition is observed, making the 3-bromophenyl-thiazole scaffold the essential procurement choice.
- [1] Mishra, D., Fatima, A., Singh, R. et al. Design, synthesis and evaluation of Coumarin-Phenylthiazole conjugates as cholinesterase inhibitors. Chemical Biology Letters, 2019. (4-(3-bromophenyl)-1,3-thiazol-2-amine BuChE IC₅₀ = 3.54 µM). View Source
